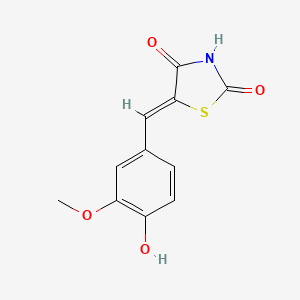

(Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione

描述

属性

IUPAC Name |

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-16-8-4-6(2-3-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15)/b9-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAICHBSRWFIESE-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24044-50-6 | |

| Record name | NSC31206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

(Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The benzylidene double bond can be reduced to a single bond using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a saturated thiazolidine derivative.

Substitution: Formation of various substituted thiazolidine derivatives depending on the nucleophile used.

科学研究应用

Antidiabetic Properties

One of the most significant applications of (Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione is its role in the development of antidiabetic agents. Recent studies have highlighted its potential as a multi-target inhibitor for several key enzymes involved in glucose metabolism:

- DPP-4 Inhibition : The compound has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis. In vitro studies demonstrated that derivatives of this compound exhibited enhanced DPP-4 inhibition compared to earlier lead compounds .

- Multi-target Drug Design : Research indicates that modifications to the compound can lead to improved efficacy against multiple targets associated with diabetes, such as α-glucosidase and α-amylase. This multi-target approach is particularly promising for treating complex metabolic disorders like diabetes mellitus .

Anti-inflammatory and Anti-cancer Activities

The compound also shows potential as an anti-inflammatory and anti-cancer agent:

- Mechanisms of Action : It has been observed to modulate various biological pathways involved in inflammation and cancer progression. The ability to influence these pathways makes it a candidate for further investigation in cancer therapeutics.

- Case Studies : Specific studies have documented the anti-cancer effects of thiazolidine derivatives, including those based on this compound, demonstrating their ability to induce apoptosis in cancer cell lines.

While exploring its applications, it is crucial to note that this compound is primarily intended for research purposes only. It should be handled by qualified personnel under appropriate laboratory conditions:

作用机制

The mechanism of action of (Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups on the benzene ring allow for hydrogen bonding and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The thiazolidine ring can also participate in covalent bonding with active site residues, further enhancing its inhibitory effects.

相似化合物的比较

Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Key Thiazolidinedione Derivatives

Key Structural-Activity Relationship (SAR) Insights

Substituent Position and Electronic Effects :

- The 3-methoxy-4-hydroxy configuration in the target compound enhances tyrosinase inhibition compared to 4-methoxy (IC50 = 9.87 µM vs. 13.36 µM for 4-hydroxy analog) . This suggests that electron-donating groups at the 3-position improve binding to tyrosinase’s active site.

- 4-Methoxy derivatives exhibit stronger anti-inflammatory and hepatoprotective effects, likely due to increased lipophilicity and membrane permeability .

Hybrid Derivatives: Incorporation of oxazolylmethyl or morpholino groups (e.g., CMTD) augments antifungal and antidiabetic activities, respectively, by introducing additional hydrogen-bonding or steric interactions .

Competitive vs. Non-Competitive Inhibition: The target compound and 2a act as competitive tyrosinase inhibitors, while nitro-substituted analogs may function via radical scavenging, indicating divergent mechanisms .

Hyperpolarizability and Electronic Properties: Chlorine substituents (CTD) reduce hyperpolarizability, whereas morpholino derivatives (CMTD) enhance nonlinear optical activity, relevant for material science applications .

Contradictions and Limitations

- While the 4-methoxy analog shows potent hepatoprotection, its anti-inflammatory efficacy in arthritis models is comparable to the target compound, suggesting tissue-specific effects .

- Nitro-substituted derivatives, though antioxidative, face solubility challenges, limiting their therapeutic utility .

生物活性

(Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione, also known as Z-HMMTD, is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Formula : C11H9NO4S

- Molecular Weight : 251.26 g/mol

- CAS Number : 24044-50-6

The compound operates primarily as a multi-target inhibitor, particularly affecting enzymes related to glucose metabolism. It has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase, which are crucial in managing blood glucose levels in diabetic patients .

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of Z-HMMTD. In vitro assays demonstrated significant inhibition of DPP-4, an enzyme that plays a pivotal role in glucose homeostasis. The compound exhibited a notable increase in glucose uptake in muscle cells and improved insulin sensitivity in diabetic models .

Table 1: In Vitro Antidiabetic Activity of Z-HMMTD

| Assay Type | Result | Reference |

|---|---|---|

| DPP-4 Inhibition | IC50 = 0.45 µM | |

| α-Amylase Inhibition | IC50 = 0.32 µM | |

| Glucose Uptake Promotion | Significant increase observed |

Cytotoxicity and Antitumor Activity

While primarily researched for its antidiabetic properties, Z-HMMTD also shows promise in cancer treatment. Preliminary studies indicate that thiazolidine derivatives can exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Case Studies

A recent study evaluated the efficacy of Z-HMMTD in an STZ-induced diabetic rat model. The results demonstrated a significant reduction in blood glucose levels compared to control groups, indicating its potential as an effective therapeutic agent for diabetes management .

Study Design Overview:

- Model : STZ-induced diabetic rats

- Dosage : Administered daily for four weeks

- Outcome Measures : Blood glucose levels, insulin sensitivity tests

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of Z-HMMTD with PPAR-γ receptors, which are critical targets for diabetes treatment. The compound showed promising binding energies comparable to known PPAR-γ agonists, suggesting its potential role as a partial agonist .

Table 3: Molecular Docking Results

Safety Profile

The safety profile of Z-HMMTD has been assessed through various toxicity studies. Initial findings suggest that it possesses a favorable safety margin with no significant hepatotoxicity reported in animal models .

常见问题

Q. What are the standard synthetic routes for (Z)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione?

The compound is typically synthesized via a two-step process:

- Step 1 : Thiazolidine-2,4-dione (TZD) is prepared by condensing thiourea with chloroacetic acid in the presence of hydrochloric acid, followed by cyclization .

- Step 2 : TZD undergoes a Knoevenagel condensation with 4-hydroxy-3-methoxybenzaldehyde under reflux in ethanol or acetic acid, catalyzed by piperidine or ammonium acetate. The (Z)-isomer is isolated via recrystallization or chromatography . Key Data: Yield ranges from 75% to 90%, confirmed by H-NMR (e.g., δ 10.64 ppm for phenolic -OH, δ 7.98 ppm for benzylidene proton) and ESI-MS ([M+Na] at m/z 274) .

Q. How is the purity and structural identity of the compound validated?

- Spectroscopic Characterization :

- H-NMR: Peaks at δ 12.39 (exch, 1H, -NH), δ 7.98 (s, 1H, benzylidene CH), and δ 3.77 (s, 3H, -OCH) confirm regiochemistry .

- ESI-MS : Molecular ion peak at m/z 274 ([M+Na]) .

- Purity : Assessed via HPLC (>95% purity) or melting point analysis (e.g., 172–175°C for analogs) .

Q. What in vitro assays are used for initial biological screening?

- Antioxidant Activity : DPPH radical scavenging assay (IC values compared to ascorbic acid) .

- Antimicrobial Screening : Agar diffusion/broth microdilution against S. aureus, E. coli, and C. albicans .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., melanoma A375, IC ~10–50 µM) .

Advanced Research Questions

Q. How do structural modifications improve selectivity for ERK signaling inhibition in melanoma?

- Aminoethyl Side Chain : Introducing a 3-(2-aminoethyl) group enhances ERK-binding affinity via hydrogen bonding with Asp167 and Lys151 residues .

- Ethoxybenzylidene Moiety : The 4-ethoxy group improves lipophilicity, increasing cellular uptake in BRAF-mutated melanoma cells . Data: Modified analogs show >10-fold selectivity for melanoma over non-cancerous cells (e.g., IC = 8.2 µM vs. >100 µM in fibroblasts) .

Q. What computational strategies optimize thiazolidinedione derivatives for multi-target activity?

- Molecular Docking : Prioritize compounds with dual binding to GSK-3β (PDB: 1Q3L) and tau protein (PDB: 2MZ7) for Alzheimer’s applications .

- QSAR Models : Use Hammett constants (σ) and π-hydrophobicity parameters to predict antidiabetic activity (e.g., PPARγ activation) . Case Study: (Z)-5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-morpholinoacetyl)TZD showed IC = 0.89 µM for PPARγ and 1.2 µM for α-glucosidase .

Q. How to resolve contradictions in SAR for antimicrobial vs. anticancer activity?

- Electron-Withdrawing Groups : -NO or -Cl at the benzylidene ring enhance antimicrobial activity (MIC = 8 µg/mL) but reduce anticancer potency due to poor membrane permeability .

- Bulkier Substituents : Piperazine or morpholine derivatives improve cytotoxicity (IC < 5 µM) by disrupting tubulin polymerization . Methodological Recommendation: Use parallel synthetic routes to generate analogs with controlled substituent variations for comparative assays .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。